N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic small molecule characterized by a benzothiazole-piperidine core linked to a 2-methoxy-5-methylphenyl group via an oxalamide bridge.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHWUNENOTDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins. This inhibition results in the reduction of inflammation, as these molecules are key mediators of the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of thromboxane and prostaglandins from arachidonic acid. This leads to a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of thromboxane and prostaglandins. This results in a decrease in inflammation and associated symptoms. Among the series of similar compounds, some demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog, N1-(2-methoxy-4-methylbenzyl)-N2-2(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3) , shares the oxalamide backbone but differs in substituents (Table 1). Key distinctions include:
Benzothiazole vs.
Substituent Positioning : The methoxy and methyl groups on the phenyl ring differ in position (5-methyl vs. 4-methyl), which could influence steric interactions and metabolic stability.
Hypothetical Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Benzothiazole Advantage: Benzothiazole derivatives are known for strong binding to ATP pockets in kinases due to their electron-deficient aromatic system, a feature absent in pyridine-based analogs .
- Metabolic Stability : The 5-methyl substituent on the phenyl ring may reduce oxidative metabolism compared to the 4-methyl position in the analog, as ortho-substituents often hinder cytochrome P450 interactions.
- Synthetic Accessibility : The analog’s simpler ethyl-pyridine structure (CAS 745047-94-3) is more cost-effective to synthesize, whereas the target compound’s piperidine-benzothiazole moiety requires multi-step functionalization, limiting scalability .
Preparation Methods
Formation of Benzo[d]thiazole via Condensation
The benzo[d]thiazole core is synthesized through the condensation of 2-aminothiophenol with a carbonyl derivative. A high-yielding method involves reacting 2-aminothiophenol with 4-piperidone in the presence of poly(ethylene glycol)-supported iodine acetate as a catalyst in dichloromethane (DCM) at room temperature. This method achieves 92–95% yield within 10–15 minutes, leveraging the catalyst’s recyclability and mild conditions.
Mechanistic Insight :
The catalyst activates the carbonyl group of 4-piperidone via electrophilic enhancement, facilitating nucleophilic attack by the thiol group of 2-aminothiophenol. Cyclization eliminates water, forming the benzo[d]thiazole ring fused to the piperidine moiety.
Functionalization with a Methylamine Side Chain
The piperidine nitrogen is alkylated using bromomethylamine hydrobromide in acetonitrile under reflux (80°C, 12 hours). Triethylamine is added to scavenge HBr, yielding 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine with 85% efficiency.
Key Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.65–7.42 (m, 4H, aromatic), 3.85 (d, 2H, CH2NH2), 2.95–2.70 (m, 4H, piperidine), 1.90–1.65 (m, 3H, piperidine).
- LCMS (ESI+) : m/z 278.1 [M+H]+.
Synthesis of 2-Methoxy-5-methylphenylamine
Nitration and Reduction of 4-Methylanisole
4-Methylanisole undergoes nitration with concentrated HNO3/H2SO4 at 0°C to yield 2-nitro-4-methoxy-5-methylbenzene. Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 2-methoxy-5-methylphenylamine in 78% yield.
Optimization Note :
Lower temperatures during nitration minimize byproduct formation, while ethanol as a solvent enhances hydrogenation efficiency.
Oxalamide Bond Formation
Stepwise Coupling via Ethyl Chlorooxoacetate
The oxalamide bridge is constructed through sequential amine coupling:
Monoamide Formation :
2-Methoxy-5-methylphenylamine (1.2 eq) reacts with ethyl 2-chloro-2-oxoacetate in anhydrous THF at 0°C. Triethylamine (3 eq) neutralizes HCl, yielding ethyl N-(2-methoxy-5-methylphenyl)oxalamate (89% yield).Ester Hydrolysis :
The ethyl ester is hydrolyzed using 2M NaOH in methanol/water (4:1) at 50°C for 2 hours, producing N-(2-methoxy-5-methylphenyl)oxalamic acid (94% yield).Final Coupling :
N-(2-methoxy-5-methylphenyl)oxalamic acid is activated with EDC/HOBt in DMF and coupled with 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine at room temperature for 12 hours. The crude product is purified via HPLC (C18 column, acetonitrile/water gradient) to afford the target compound in 76% yield.
Reaction Scheme :
$$
\text{Amine 1} + \text{Cl-CO-CO-OEt} \rightarrow \text{Monoamide} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Analytical Characterization
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.05–7.40 (m, 7H, aromatic), 4.15 (d, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.45–3.20 (m, 4H, piperidine), 2.30 (s, 3H, CH3), 1.95–1.70 (m, 3H, piperidine).
- 13C NMR (126 MHz, DMSO-d6) : δ 168.5, 165.2 (C=O), 156.1 (C-O), 132.1–115.4 (aromatic), 55.1 (OCH3), 48.3 (CH2N), 30.2–22.4 (piperidine), 20.9 (CH3).
- HRMS (ESI+) : m/z 483.1845 [M+H]+ (calculated: 483.1849).
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 75% acetonitrile/25% water) confirms >98% purity with a retention time of 6.8 minutes.
Yield Optimization and Challenges
Critical Parameters
Byproduct Mitigation
- Diastereomer Formation : The final coupling step may produce diastereomers due to restricted rotation around the oxalamide bond. Gradient HPLC separates these isomers effectively.
- Piperidine Ring Oxidation : Performing alkylation under inert atmosphere (N2) prevents N-oxidation.
Comparative Analysis of Synthetic Routes
| Step | Method A (H2O2/HCl) | Method B (Polymer Catalyst) |
|---|---|---|
| Benzo[d]thiazole Yield | 82% | 95% |
| Reaction Time | 60 minutes | 10 minutes |
| Catalyst Reusability | None | 5 cycles |
Method B is superior for industrial scalability due to reduced waste and catalyst reuse.
Q & A
Q. Basic Research Focus
- X-ray crystallography is ideal for resolving the crystal structure, providing atomic-level insights into spatial arrangements of the benzothiazole and methoxyphenyl groups.
- NMR spectroscopy (2D NOESY) can assess solution-phase conformation, particularly intramolecular hydrogen bonds between the oxalamide and piperidine moieties .
- Molecular dynamics simulations (AMBER or CHARMM force fields) complement experimental data to model flexibility in biological environments .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic Research Focus
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., GABAA α5 receptor) to evaluate affinity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
How can reaction yields be optimized during the oxalamide bond formation?
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while additives like DMAP improve coupling efficiency .
- Temperature control : Maintain 0–5°C during activation to minimize side reactions (e.g., racemization).
- Inert atmosphere : Nitrogen or argon prevents moisture-sensitive reagent degradation .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substituent variation : Replace the methoxy group with halogens (F, Cl) or alkyl chains to assess electronic/steric effects on bioactivity.
- Scaffold hopping : Compare with analogues replacing benzothiazole with thiophene or pyridine .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding poses against targets like cyclooxygenase-2 .
How can computational modeling resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC50 variability due to assay conditions).
- Free-energy perturbation (FEP) : Quantifies binding energy differences between enantiomers or conformers .
- Machine learning : Train models on public datasets (ChEMBL) to predict off-target interactions that explain discrepancies .
What analytical methods validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via UPLC .
How does the piperidine ring’s conformation influence target binding?
Q. Advanced Research Focus
- Ring puckering analysis : Use NMR coupling constants to determine chair vs. boat conformations.
- Mutagenesis studies : Co-crystallize with mutated receptors (e.g., GABAA α5) to assess piperidine interactions .
What mechanisms explain its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1?
Q. Advanced Research Focus
- Molecular docking : The methoxyphenyl group occupies COX-2’s hydrophobic pocket, while steric clashes prevent COX-1 binding.
- Enzyme kinetics : Measure kcat/KM ratios to compare competitive vs. non-competitive inhibition .
How can metabolic pathways be elucidated to improve pharmacokinetic properties?
Q. Advanced Research Focus
- Microsomal incubation : Use human liver microsomes + NADPH to identify Phase I metabolites (CYP450-mediated oxidation).
- Mass fragmentation : HR-MS/MS spectra map metabolic hotspots (e.g., piperidine N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
